3-(2-Methoxy-5-methylphenyl)oxolan-3-ol
Description
3-(2-Methoxy-5-methylphenyl)oxolan-3-ol is a cyclic ether derivative featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position with a 2-methoxy-5-methylphenyl group and a hydroxyl group. Its structural uniqueness lies in the oxolane scaffold, which confers rigidity and distinct electronic properties compared to linear-chain analogs.
Properties
IUPAC Name |
3-(2-methoxy-5-methylphenyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9-3-4-11(14-2)10(7-9)12(13)5-6-15-8-12/h3-4,7,13H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHJZKFGKGDRER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2(CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid (CAS 109089-77-2)
- Structure: Replaces the oxolane ring with a propanoic acid chain and an additional phenyl group.
- Properties: White crystalline solid with a molecular weight of 270.32 g/mol, logP 2.44 (indicating moderate lipophilicity), and solubility in DMF, DMSO, and methanol .
- Applications : Key intermediate in synthesizing Tolterodine, a medication for overactive bladder .
- Comparison: The carboxylic acid group enhances polarity and reactivity, making it suitable for condensation reactions in API synthesis. The oxolan-3-ol’s ether ring may offer greater steric hindrance and reduced acidity compared to the propanoic acid derivative.
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol (CAS 124937-73-1)
- Structure: Features a propanol chain instead of the oxolane ring.
- Applications: Intermediate in Tolterodine synthesis via reduction of the corresponding propanoic acid .
- Comparison: The primary alcohol group in propanol derivatives facilitates nucleophilic reactions (e.g., esterification), whereas the tertiary alcohol in oxolan-3-ol may limit such reactivity due to steric effects.
3-(2-Methoxy-5-methylphenyl)-3-pentanol (CAS 1338982-31-2)
- Structure: Extends the carbon chain to pentanol while retaining the 2-methoxy-5-methylphenyl group.
- Properties : Molecular weight 208.30 g/mol, 97% purity, with undefined melting/boiling points .
- Comparison: The longer aliphatic chain increases hydrophobicity (higher logP) compared to oxolan-3-ol.
3-(2-Methoxy-5-methylphenyl)glutaconic Anhydride
- Structure : Derived from glutaconic anhydride, featuring the same aromatic substituent.
- Synthesis : Produced via hydrolysis and methylation of 6-methylcoumarin-4-acetic acid .
- Comparison : The anhydride functionality enables electrophilic reactivity, contrasting with the oxolan-3-ol’s alcohol group, which may participate in hydrogen bonding or oxidation reactions.
Physicochemical and Functional Differences
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
